molecular formula C17H13BrN2O4 B12478621 methyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate

methyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate

Cat. No.: B12478621
M. Wt: 389.2 g/mol
InChI Key: KYICEHZBCJETES-UHFFFAOYSA-N
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Description

METHYL 4-{[(5-BROMO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE is a complex organic compound that features a brominated isoindoline moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(5-BROMO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common approach is to start with the bromination of isoindoline derivatives, followed by the formation of the benzoate ester through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(5-BROMO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoate esters.

Scientific Research Applications

METHYL 4-{[(5-BROMO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: Its unique chemical properties can be exploited in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which METHYL 4-{[(5-BROMO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated isoindoline derivatives and benzoate esters with different substituents. Examples include:

  • METHYL 4-{[(5-CHLORO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE
  • METHYL 4-{[(5-FLUORO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE

Uniqueness

METHYL 4-{[(5-BROMO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing new compounds with specific properties and applications.

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

methyl 4-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoate

InChI

InChI=1S/C17H13BrN2O4/c1-24-17(23)10-2-5-12(6-3-10)19-9-20-15(21)13-7-4-11(18)8-14(13)16(20)22/h2-8,19H,9H2,1H3

InChI Key

KYICEHZBCJETES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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